3-Chloro-1-methylpyridin-1-ium perchlorate
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Overview
Description
3-Chloro-1-methylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C6H7Cl2NO4 and a molecular weight of 228.03 g/mol . It is a pyridine derivative, characterized by the presence of a chlorine atom and a methyl group attached to the nitrogen atom of the pyridine ring, along with a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methylpyridin-1-ium perchlorate typically involves the reaction of 3-chloropyridine with methyl iodide in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often include:
Solvent: Acetone or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol would yield a thioether derivative .
Scientific Research Applications
3-Chloro-1-methylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring can influence its binding affinity and specificity. The perchlorate anion may also play a role in stabilizing the compound and facilitating its interactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: Lacks the methyl group and perchlorate anion.
1-Methylpyridinium Chloride: Lacks the chlorine atom and perchlorate anion.
Pyridinium Perchlorate: Lacks both the chlorine and methyl groups.
Uniqueness
3-Chloro-1-methylpyridin-1-ium perchlorate is unique due to the combination of its chlorine and methyl substituents on the pyridine ring, along with the perchlorate anion. This unique structure imparts specific chemical and physical properties that differentiate it from other pyridine derivatives.
Properties
IUPAC Name |
3-chloro-1-methylpyridin-1-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN.ClHO4/c1-8-4-2-3-6(7)5-8;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNZKHRDNABPOK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)Cl.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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